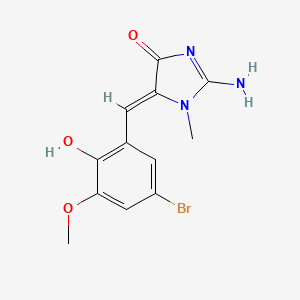
5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone, also known as BMI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMI is a heterocyclic compound that is structurally similar to imidazolidine and imidazolidinone.
作用機序
The mechanism of action of 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell proliferation, apoptosis, and differentiation. Additionally, 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in the regulation of energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been shown to have several biochemical and physiological effects, including anti-tumor, anti-diabetic, and neuroprotective effects. 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been found to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. Moreover, 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been shown to improve insulin sensitivity and glucose uptake in diabetic animals. Additionally, 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.
実験室実験の利点と制限
5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has several advantages for lab experiments, including its stability, solubility, and low toxicity. Moreover, 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone can be easily synthesized in the laboratory using simple and cost-effective methods. However, 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has some limitations, including its poor bioavailability, which may limit its therapeutic potential in vivo.
将来の方向性
Several future directions can be explored to further investigate the potential therapeutic applications of 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone. Firstly, more studies are needed to elucidate the exact mechanism of action of 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone and its molecular targets. Secondly, the pharmacokinetics and pharmacodynamics of 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone need to be investigated to determine its optimal dosage and administration route. Thirdly, the potential synergistic effects of 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone with other drugs or therapies need to be explored. Moreover, the development of novel analogs of 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone with improved bioavailability and potency may enhance its therapeutic potential. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone in humans.
Conclusion:
5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone is a promising synthetic compound that has potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone exhibits anti-tumor, anti-diabetic, and neuroprotective effects by inhibiting various enzymes and signaling pathways. Although 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has some limitations, its stability, solubility, and low toxicity make it an attractive candidate for further investigation. Future studies are needed to elucidate the mechanism of action of 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone, determine its pharmacokinetics and pharmacodynamics, explore its potential synergistic effects, develop novel analogs, and evaluate its safety and efficacy in humans.
合成法
5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone can be synthesized by reacting 5-bromo-2-hydroxy-3-methoxybenzaldehyde with methylamine and imidazole in the presence of acetic acid. The reaction takes place under reflux conditions and produces a yellow solid, which is then purified by recrystallization.
科学的研究の応用
5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. Several studies have shown that 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone exhibits anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been shown to have anti-diabetic effects by reducing blood glucose levels and improving insulin sensitivity. Moreover, 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
(5Z)-2-amino-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-1-methylimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O3/c1-16-8(11(18)15-12(16)14)4-6-3-7(13)5-9(19-2)10(6)17/h3-5,17H,1-2H3,(H2,14,15,18)/b8-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUQJRGIJNFRIL-YWEYNIOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C(C(=CC(=C2)Br)OC)O)C(=O)N=C1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=C(C(=CC(=C2)Br)OC)O)/C(=O)N=C1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-5-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909053.png)
![N-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5909061.png)
![5-{5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909070.png)
![5-{3-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909076.png)
![5-imino-6-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5909078.png)
![4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5909084.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909094.png)
![2-imino-5-(3-methoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-1,3-thiazolidin-4-one](/img/structure/B5909098.png)
![5-{[2-methyl-1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909103.png)
![2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol](/img/structure/B5909122.png)
![6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5909134.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5909142.png)

![4-{[4-(cyclopentyloxy)benzylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5909163.png)